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molecular formula C8H8N2O B1322423 4-Methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 357263-40-2

4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1322423
M. Wt: 148.16 g/mol
InChI Key: UPDSOLUKSUHRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632819B1

Procedure details

A solution of 5,7-Dibromo-4-methoxy-6-azaindole 36 (680 mg, 2.22 mmol), 5% Pd/C (350 mg, 0.17 mmol) and hydrazine (2.5 mL, 80 mmol) in EtOH was heated at reflux for 1 h. The reaction mixture was allowed to cool to rt, filtered through celite and the filtrate concentrated. Aqueous NH4OH (11% in H2O, 45 mL) was added to the residue and the solution was extracted with CH2Cl2 (3×30 mL). The combined organics were dried (MgSO4), filtered and concentrated to yield 4-methoxy-6-azaindole 37 (290 mg, 1.95 mmol, 88%) as an orange solid.
Name
5,7-Dibromo-4-methoxy-6-azaindole
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:12][CH3:13])=[C:4]2[C:8](=[C:9](Br)[N:10]=1)[NH:7][CH:6]=[CH:5]2.NN>CCO.[Pd]>[CH3:13][O:12][C:3]1[CH:2]=[N:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2

Inputs

Step One
Name
5,7-Dibromo-4-methoxy-6-azaindole
Quantity
680 mg
Type
reactant
Smiles
BrC=1C(=C2C=CNC2=C(N1)Br)OC
Name
Quantity
2.5 mL
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
Aqueous NH4OH (11% in H2O, 45 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CNC2=CN=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.95 mmol
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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